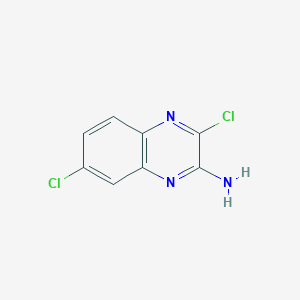

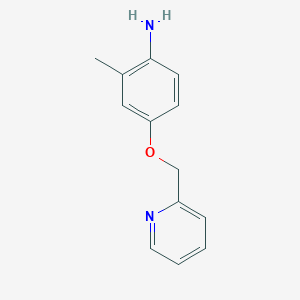

3,7-Dichloro-quinoxalin-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

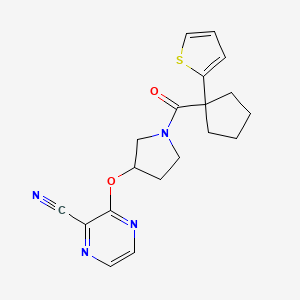

3,7-Dichloro-quinoxalin-2-ylamine is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It can be synthesized by adopting green chemistry principles .

Synthesis Analysis

Quinoxaline can be synthesized by the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Several decades ago, quinoxaline derivatives were first synthesized and tested for antimalarial activity . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .Scientific Research Applications

Anti-Cancer Activity

Quinoxaline derivatives have shown potential in the field of oncology. They exhibit anti-cancer properties by inhibiting the growth of cancer cells .

Anti-Alzheimer’s Activity

These compounds have also been studied for their effects on neurodegenerative diseases like Alzheimer’s. They may help in slowing down the progression of the disease .

Anti-Inflammatory Activity

Quinoxaline derivatives can act as anti-inflammatory agents. They may help in reducing inflammation in various conditions .

Anti-Convulsant Activity

These compounds have shown anti-convulsant properties. They could potentially be used in the treatment of seizures .

Anti-Microbial Activity

Quinoxaline derivatives have demonstrated anti-microbial properties. They can inhibit the growth of various microorganisms .

Anti-Mycobacterium Activity

These compounds have been studied for their effects against mycobacterium, the bacteria responsible for diseases like tuberculosis .

Anti-Protozoal Activity

Quinoxaline derivatives can act against protozoa, the microorganisms responsible for diseases like malaria .

Anti-Hypertensive Agents

These compounds have shown potential as anti-hypertensive agents. They may help in controlling high blood pressure .

Safety and Hazards

Future Directions

Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . This research has led to the development of numerous bioactive molecules, suggesting that quinoxaline derivatives, including 3,7-Dichloro-quinoxalin-2-ylamine, may have potential for future development in various fields .

Mechanism of Action

Target of Action

The primary targets of 3,7-Dichloroquinoxalin-2-amine are currently unknown. Quinoxaline compounds, such as 3,7-Dichloroquinoxalin-2-amine, have been studied for their multifunctional properties against many targets, receptors, or microorganisms . .

Biochemical Pathways

Quinoxaline derivatives have been reported to have diverse therapeutic uses and can affect various biochemical pathways . .

properties

IUPAC Name |

3,7-dichloroquinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIXVKPMYWMNNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C(=N2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2706994.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2706996.png)

![N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2706997.png)

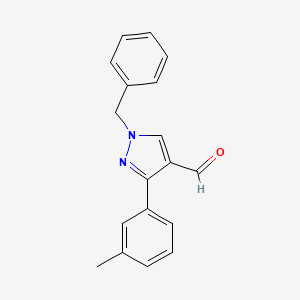

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2707004.png)

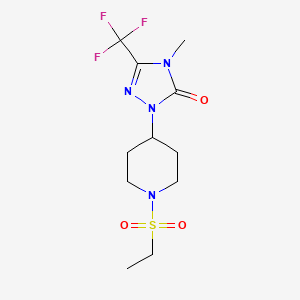

![N-(3,5-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2707012.png)

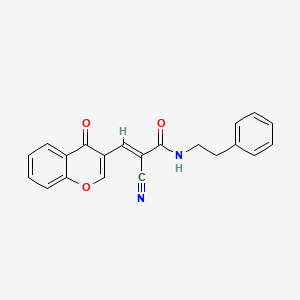

![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)-4-methylpentanoic acid](/img/structure/B2707013.png)